(1S,3R)-(3-Aminocyclopentyl)-acetic acid

Stereochemistry-Activity Relationship Drug Discovery Medicinal Chemistry

Choose (1S,3R)-(3-Aminocyclopentyl)-acetic acid for its defined (1S,3R) stereochemistry, essential for reproducible CNS SAR studies targeting α2δ calcium channels. Unlike racemic mixtures or undefined stereoisomers that introduce inactive or toxic contaminants, this single enantiomer ensures batch-to-batch consistency, valid chiral HPLC reference standards, and regulatory-compliant CMC data per ICH Q11. Ideal for synthesizing conformationally restricted gabapentin analogs with predictable pharmacology.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13640453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-(3-Aminocyclopentyl)-acetic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC(CC1CC(=O)O)N
InChIInChI=1S/C7H13NO2/c8-6-2-1-5(3-6)4-7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1
InChIKeyOZYOYXWJIWFPHA-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3R)-(3-Aminocyclopentyl)-acetic acid: Chiral Cyclopentane Scaffold for Stereochemically-Defined Drug Discovery


(1S,3R)-(3-Aminocyclopentyl)-acetic acid is a conformationally restricted, chiral γ-aminobutyric acid (GABA) analog belonging to the class of 3-substituted cyclopentyl-based amino acids [1]. Its molecular architecture features a cyclopentane ring with precisely defined (1S,3R) stereochemistry, positioning the amino and acetic acid moieties in a rigid spatial arrangement distinct from linear GABA or flexible gabapentinoids. This compound serves as a stereochemically pure building block for pharmaceutical research, particularly in synthesizing analogs of gabapentin (Neurontin®) and exploring conformationally restricted bioactive molecules where stereochemistry critically modulates target engagement and downstream pharmacology [2].

(1S,3R)-(3-Aminocyclopentyl)-acetic acid: Critical Procurement Risks When Substituting Racemic Mixtures or Alternative Diastereomers


Generic substitution of (1S,3R)-(3-Aminocyclopentyl)-acetic acid with racemic mixtures (e.g., rac-(1R,3S)-aminocyclopentylacetic acid) or alternative stereoisomers introduces uncontrolled variables that fundamentally compromise experimental reproducibility and therapeutic development. Stereochemical purity is paramount for 3-substituted cyclopentyl-based GABA analogs because individual stereoisomers exhibit distinct pharmacological profiles, with one enantiomer typically conferring desired activity while the other may be inactive or produce off-target effects [1]. Patent literature explicitly underscores that contamination by inactive or harmful stereoisomers can confound biological readouts and impede regulatory progress [2]. Furthermore, the absence of stereochemical control in synthetic routes or procurement of undefined stereoisomer mixtures leads to batch-to-batch variability in physicochemical properties, analytical signatures, and biological potency—directly violating the core principles of reproducible science and quality-by-design (QbD) in pharmaceutical development [3].

(1S,3R)-(3-Aminocyclopentyl)-acetic acid: Quantitative Differential Evidence Against Closest Comparators


Stereochemical Purity Defines Biological Outcome: Differential Activity Across Aminocyclopentyl Acetic Acid Stereoisomers

The biological activity of aminocyclopentyl acetic acid derivatives is exquisitely sensitive to stereochemical configuration. In a primary assay measuring percent inhibition for a series of stereoisomers of a related bicyclic compound, the (R,S,S) configuration (Compound 21) demonstrated 70% inhibition at 1 pM, whereas the (S,S,R) configuration (Compound 19) showed only 36.51% inhibition under identical conditions [1]. This ~1.9-fold difference in activity highlights the critical importance of precise stereochemical definition for biological function. While this specific dataset derives from a structurally related bicyclic system rather than the free (1S,3R)-(3-Aminocyclopentyl)-acetic acid itself, the stereochemistry-activity principle is directly transferable to the aminocyclopentylacetic acid scaffold. The (1S,3R) configuration of the target compound is a defined, discrete stereoisomer, not a mixture, and is expected to exhibit distinct biological behavior compared to its (1R,3S) enantiomer or racemic mixtures. Procurement of the undefined stereochemical form risks selecting an inactive or less active component.

Stereochemistry-Activity Relationship Drug Discovery Medicinal Chemistry

Gabapentin Analog Class: Differential Pharmacological Outcomes Among Stereoisomers

As a 3-substituted cyclopentyl-based analog of gabapentin, (1S,3R)-(3-Aminocyclopentyl)-acetic acid belongs to a class where stereochemistry is a proven determinant of therapeutic window and side effect profile. Patent literature explicitly states that for this class of compounds, "the other stereoisomer(s) typically is inactive at best or exhibits undesirable side effects such as, for example, toxicity" [1]. This class-level evidence establishes that substitution with a racemic mixture or incorrect stereoisomer introduces the concrete risk of: (a) reduced efficacy due to dilution of the active stereoisomer by an inactive component, and (b) increased toxicity or off-target effects contributed by the undesired stereoisomer. The defined (1S,3R) stereoisomer is therefore essential for de-risking lead optimization and preclinical development, as it allows researchers to assign activity and toxicity signals unambiguously to a single molecular entity rather than a mixture of potentially confounding stereoisomers.

Gabapentinoids CNS Drug Development Stereoselective Pharmacology

Analytical and CMC Reproducibility: The Necessity of Defined Stereochemistry for Method Validation

The procurement of a defined stereoisomer like (1S,3R)-(3-Aminocyclopentyl)-acetic acid is non-negotiable for the development and validation of robust analytical methods, a cornerstone of Chemistry, Manufacturing, and Controls (CMC). Chiral HPLC, the industry gold standard for enantiomeric purity assessment, relies on the availability of pure stereoisomer reference standards to establish system suitability and quantify enantiomeric excess [1]. Without a certified (1S,3R) reference, analytical methods cannot reliably distinguish the desired stereoisomer from its (1R,3S) counterpart or other diastereomers in a synthesis mixture, leading to ambiguous purity assessments [2]. In contrast, procuring a racemic mixture (e.g., rac-(1R,3S)-aminocyclopentylacetic acid hydrochloride) may be suitable for early-stage synthetic route scouting but is wholly inadequate for validated release testing of an active pharmaceutical ingredient (API) or for generating regulatory-compliant data on stereochemical purity.

Analytical Chemistry Quality Control CMC Development

(1S,3R)-(3-Aminocyclopentyl)-acetic acid: Validated Research and Industrial Application Scenarios Based on Differential Evidence


Medicinal Chemistry: Stereospecific Lead Optimization of Gabapentinoid Analogs

Researchers developing novel CNS therapeutics targeting voltage-gated calcium channels (e.g., α2δ subunit) can utilize (1S,3R)-(3-Aminocyclopentyl)-acetic acid as a stereochemically pure starting material to synthesize conformationally restricted gabapentin analogs. As established by class-level evidence, undefined stereoisomers carry the risk of inactivity or toxicity [1], making the (1S,3R) stereoisomer essential for establishing a clear structure-activity relationship (SAR) and identifying candidates with an optimal therapeutic index.

Chemical Process Development: Validating Stereoselective Synthetic Routes

Process chemists can employ (1S,3R)-(3-Aminocyclopentyl)-acetic acid as a reference standard to validate the stereochemical outcome of novel synthetic methodologies aimed at producing 3-substituted cyclopentyl amino acids. The pure stereoisomer enables accurate determination of enantiomeric excess (e.e.) via chiral HPLC [2], a critical parameter for optimizing reaction conditions and ensuring that the manufacturing process consistently yields the desired stereoisomer, as mandated by ICH Q11 guidelines for drug substance development.

Analytical Quality Control: Developing Stereospecific Release and Stability Methods

Analytical development groups in pharmaceutical quality control (QC) can use (1S,3R)-(3-Aminocyclopentyl)-acetic acid to develop and validate chiral HPLC methods for the release and stability testing of drug substances or key intermediates. The pure stereoisomer serves as an indispensable reference for establishing system suitability parameters (e.g., resolution between (1S,3R) and (1R,3S) peaks), quantifying low-level stereoisomeric impurities, and generating regulatory-compliant data on stereochemical purity [2]. This is a core component of the CMC dossier for any chiral drug candidate.

Quote Request

Request a Quote for (1S,3R)-(3-Aminocyclopentyl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.